

Application Notes and Protocols for PC-PEG11-Azide NHS Ester Reaction

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Compound of Interest

Compound Name: PC-PEG11-Azide

Cat. No.: B8106300

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Introduction

PC-PEG11-Azide is a versatile heterobifunctional linker that incorporates a photocleavable (PC) moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a bioorthogonal azide group. This unique combination of features makes it a valuable tool in bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).^{[1][2]}

The NHS ester facilitates the covalent attachment of the linker to primary amines (e.g., lysine residues) on proteins, peptides, or other biomolecules. The PEG spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.^{[3][4][5]} The azide group provides a handle for subsequent "click chemistry" reactions, allowing for the efficient and specific attachment of a second molecule of interest, such as a cytotoxic drug or an E3 ligase ligand. The integrated photocleavable linker enables the controlled release of the conjugated payload upon exposure to UV light, offering spatial and temporal control over its activity.

These application notes provide a detailed protocol for the reaction of **PC-PEG11-Azide** NHS ester with amine-containing molecules and the subsequent azide-alkyne cycloaddition.

Key Features and Applications

Feature	Benefit	Primary Applications
NHS Ester	Covalently couples to primary amines (e.g., lysine residues) on biomolecules.	Protein and antibody labeling, peptide modification.
PEG11 Spacer	Increases hydrophilicity, reduces aggregation, and can improve pharmacokinetics.	Development of ADCs and PROTACs with enhanced properties.
Azide Group	Enables highly specific and efficient "click chemistry" reactions with alkyne-containing molecules.	Modular synthesis of complex bioconjugates.
Photocleavable Linker	Allows for controlled release of the conjugated molecule upon UV irradiation.	Targeted drug delivery, controlled activation of therapeutics.

Experimental Protocols

Part 1: NHS Ester Reaction with a Primary Amine-Containing Biomolecule

This protocol details the conjugation of **PC-PEG11-Azide** NHS ester to a protein (e.g., an antibody) via its primary amine groups.

Materials:

- **PC-PEG11-Azide** NHS ester
- Protein or other amine-containing molecule of interest
- Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

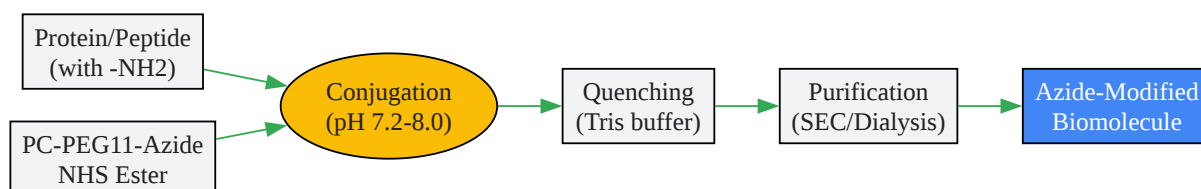
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

- Preparation of the Biomolecule:
 - Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
 - If the initial buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
- Preparation of **PC-PEG11-Azide** NHS Ester Solution:
 - Immediately before use, prepare a stock solution of **PC-PEG11-Azide** NHS ester in anhydrous DMF or DMSO (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.
- Conjugation Reaction:
 - Add a calculated molar excess of the **PC-PEG11-Azide** NHS ester stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the linker to the protein. The optimal ratio should be determined empirically to achieve the desired degree of labeling.
 - The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid denaturation of the protein.
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Reaction time may be optimized.
- Quenching the Reaction:

- Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
- Incubate for 30 minutes at room temperature.
- Purification of the Azide-Modified Biomolecule:
 - Remove excess, unreacted **PC-PEG11-Azide** and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Reaction Workflow:



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NHS Ester Conjugation Workflow

Optimization Parameters:

Parameter	Range	Considerations
pH	7.2 - 8.5	Higher pH increases the rate of both the desired amine reaction and the competing hydrolysis of the NHS ester. The half-life of NHS esters decreases significantly at higher pH values.
Molar Excess of Linker	5x - 50x	The optimal ratio depends on the protein concentration and the desired drug-to-antibody ratio (DAR). Higher molar excess is generally required for dilute protein solutions.
Reaction Time	30 min - 2 hours	Longer incubation times may not necessarily lead to higher conjugation efficiency due to hydrolysis of the NHS ester.
Temperature	4°C - Room Temp.	Lower temperatures can help to minimize hydrolysis of the NHS ester and maintain protein stability.

Part 2: Click Chemistry Reaction with an Alkyne-Containing Molecule

This protocol describes the conjugation of the azide-modified biomolecule with a payload containing a terminal alkyne via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials:

- Azide-modified biomolecule (from Part 1)

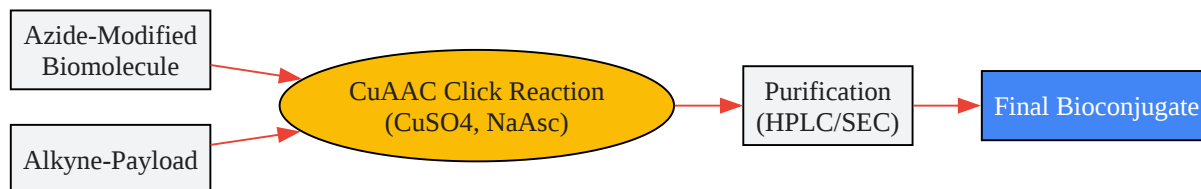
- Alkyne-containing payload (e.g., cytotoxic drug, fluorescent dye)
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper chelator (e.g., THPTA)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Protocol:

- Preparation of Reagents:
 - Prepare a stock solution of the alkyne-modified payload in a suitable solvent (e.g., DMSO).
 - Prepare fresh stock solutions of CuSO_4 and sodium ascorbate in water.
- Click Reaction:
 - In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing payload. A 3- to 5-fold molar excess of the alkyne-payload is a common starting point.
 - Add the copper chelator to the reaction mixture.
 - Add the sodium ascorbate solution, followed by the CuSO_4 solution. The final concentrations typically range from 0.1 to 1 mM for copper and 1 to 5 mM for the reducing agent.
 - Incubate the reaction for 1-4 hours at room temperature. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
- Purification of the Final Conjugate:

- Purify the final bioconjugate from excess payload and reaction components using an appropriate method such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or reversed-phase HPLC.

Click Chemistry Workflow:



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Click Chemistry Conjugation Workflow

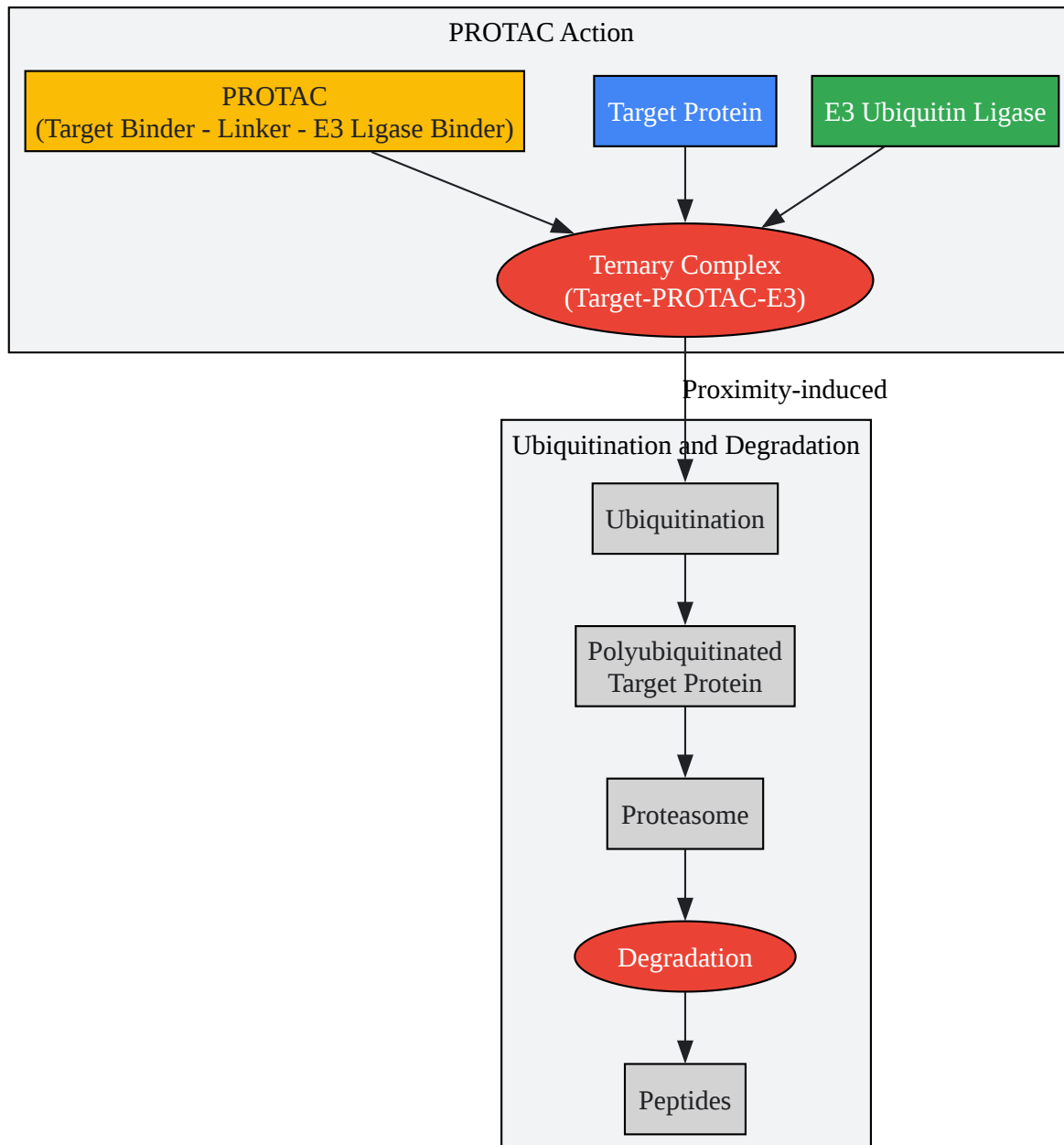
Characterization of the Conjugate

The successful synthesis of the final bioconjugate should be confirmed, and key quality attributes such as the drug-to-antibody ratio (DAR) should be determined.

Parameter	Method	Purpose
Degree of Labeling / DAR	UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC)	To determine the average number of linker or payload molecules conjugated to each biomolecule.
Purity and Aggregation	Size-Exclusion Chromatography (SEC)	To assess the homogeneity of the conjugate and the presence of aggregates.
Confirmation of Conjugation	Mass Spectrometry (LC-MS)	To confirm the covalent attachment of the linker and payload.
Biological Activity	In vitro cell-based assays	To ensure that the conjugation process has not compromised the biological function of the biomolecule.

Signaling Pathway Example: PROTAC-Mediated Protein Degradation

PC-PEG11-Azide is frequently used in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.



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PROTAC Mechanism of Action

Conclusion

The **PC-PEG11-Azide** NHS ester is a powerful and versatile tool for creating advanced bioconjugates. The protocols provided herein offer a general framework for its use. However, for each specific application, empirical optimization of reaction conditions is crucial to achieve the desired product with high yield and purity while maintaining the biological integrity of the conjugated molecules.

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